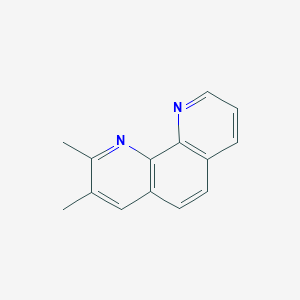
2,3-Dimethyl-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1,10-phenanthroline is an organic compound belonging to the class of phenanthrolines. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 2 and 3 positions of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene. The dehydration of glycerol produces acrolein, which then condenses with the amine, followed by cyclization to form the phenanthroline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This property is particularly significant in the inhibition of zinc metallopeptidases, which play a crucial role in various biological processes .
Comparison with Similar Compounds
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): Similar to 2,3-Dimethyl-1,10-phenanthroline but with methyl groups at the 2 and 9 positions.
1,10-Phenanthroline: The parent compound without any methyl substitutions.
Bathocuproine: A derivative with phenyl substituents at the 4 and 7 positions, used for its unique chelating properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chelating properties and reactivity. The presence of methyl groups at the 2 and 3 positions enhances its stability and makes it a valuable ligand in various chemical and biological applications .
Properties
CAS No. |
52136-77-3 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,3-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-8-12-6-5-11-4-3-7-15-13(11)14(12)16-10(9)2/h3-8H,1-2H3 |
InChI Key |
BEHYHCBDZZQSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
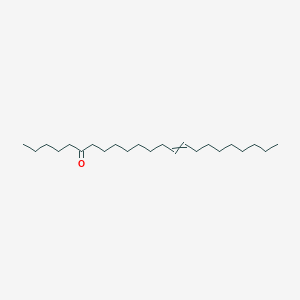
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
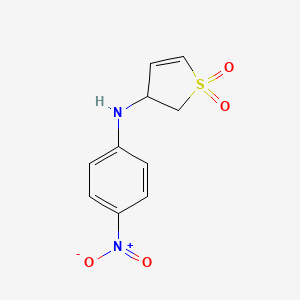
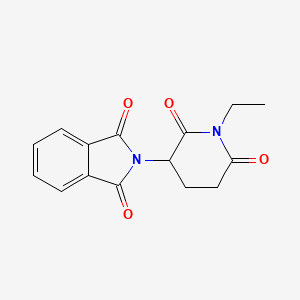
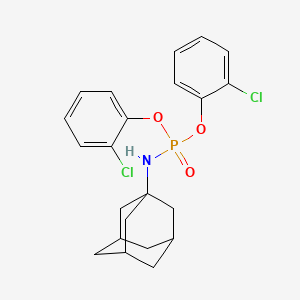
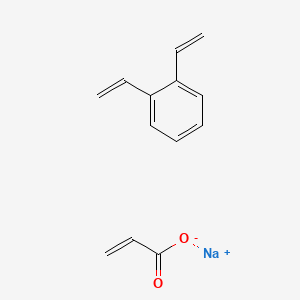
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
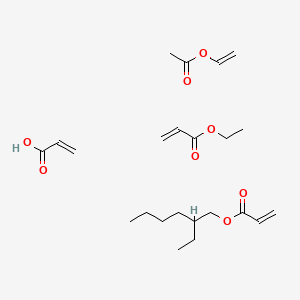

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
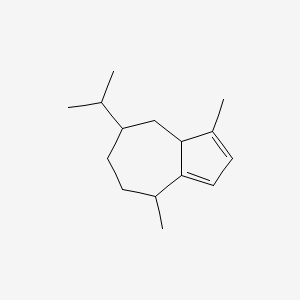
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
